N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-phenylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(23-13-21-25-17-8-4-5-9-18(17)26-21)15-10-11-20-19(12-15)24-14-27(20)16-6-2-1-3-7-16/h1-12,14H,13H2,(H,23,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZNSPJIFQBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core
Example Synthetic Route:
Formation of Benzimidazole Core:
Introduction of Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of benzimidazole derivatives with various amines or carboxylic acids. The compound's structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Pharmacological Activities
1. Anti-Cancer Activity
Numerous studies have documented the anti-cancer properties of compounds related to this compound. For instance, derivatives of benzimidazole have shown significant cytotoxicity against various cancer cell lines, including MCF and U87 glioblastoma cells. In one study, a benzimidazole derivative exhibited an IC50 value of 25.72 ± 3.95 μM, indicating effective apoptosis induction in cancer cells .
Additionally, compounds such as 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide have demonstrated notable cytotoxic effects against human lung adenocarcinoma cells . The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.
2. Anti-inflammatory Properties
Benzimidazole derivatives have also been explored for their anti-inflammatory effects. For example, compounds synthesized from benzimidazole frameworks have shown promising results in reducing edema and pain in animal models. One study reported that certain derivatives exhibited a significant reduction in inflammation compared to standard anti-inflammatory drugs like diclofenac .
Case Studies
Case Study 1: Anti-Cancer Efficacy
A recent investigation into the anti-cancer efficacy of N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide revealed that this compound displayed excellent inhibitory activity against multiple cancer cell lines (IC50 values ranging from 4 to 17 μM). This study underscores the potential of benzimidazole derivatives as effective anti-cancer agents .
Case Study 2: Inhibition of Cyclooxygenase Enzymes
Another study focused on the synthesis of N-substituted benzimidazole derivatives which demonstrated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes. Compounds showed IC50 values as low as 0.0370 nM for COX-2 inhibition, suggesting their potential use in treating inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and IC50 values of selected benzimidazole derivatives:
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves binding to specific molecular targets. For instance, in its anticancer role, it may interact with DNA topoisomerase, inhibiting the enzyme’s activity and leading to DNA damage and apoptosis in cancer cells. The compound’s structure allows it to fit into the active sites of various enzymes, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole-carboxamide derivatives exhibit diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis routes, and key properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Impact on Properties: Aromatic vs. Aliphatic Substituents: The presence of aromatic groups (e.g., phenyl, chlorophenyl) correlates with higher melting points (>250°C) due to enhanced π-π stacking and rigidity, as seen in PZ1 and compound 5c .
Synthesis Strategies :
- Carboxamide Formation : TBTU/DMAP-mediated coupling () is a common method for benzimidazole-carboxamide derivatives, ensuring high yields and purity . Alternative routes include direct condensation () or alkylation ().
- Solvent Systems : Deep eutectic solvents (DES) are employed for eco-friendly synthesis of hydroxyphenyl analogs (e.g., PZ1) , while DMF remains standard for coupling reactions .
Spectroscopic Characterization: 1H/13C NMR: All compounds show diagnostic peaks for benzimidazole protons (δ 7.2–8.5 ppm) and carboxamide NH (δ ~10 ppm) . IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carboxamide functionality .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure incorporates two benzimidazole moieties, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.
1. Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro evaluations revealed that derivatives of 2-phenyl-1H-benzo[d]imidazole, including those structurally related to our compound, exhibited significant inhibitory activity against α-glucosidase. For instance, compounds derived from this class demonstrated IC50 values as low as 0.71 µM, indicating potent antidiabetic effects through the inhibition of carbohydrate absorption in the intestine .
2. Cytotoxicity and Antitumor Activity
Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, benzimidazole derivatives have been identified as selective inhibitors of CK1δ kinase, which plays a crucial role in cancer cell proliferation. The most potent compounds demonstrated IC50 values in the low nanomolar range (0.040 - 0.042 µM) against CK1δ, indicating their potential use in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a non-competitive inhibitor of α-glucosidase, as confirmed by kinetic studies and molecular docking analyses that suggest binding at allosteric sites on the enzyme .
- Kinase Inhibition : Similar compounds have been shown to selectively inhibit specific kinases such as CK1δ and CK1ε, which are implicated in various signaling pathways associated with tumor growth and survival .
Case Studies
Several studies have investigated the biological activities of benzimidazole derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide?
- Synthesis : The compound is typically synthesized via multi-step protocols. For example, intermediates like 1H-benzo[d]imidazole-2-thiol are first prepared using o-phenylenediamine, KOH, and CS₂ in ethanol, followed by hydrazine hydrate treatment to form hydrazinyl derivatives. Condensation with aromatic aldehydes/ketones yields the final product .
- Characterization : Confirmation of structure requires IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹ and N-H bands at 3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H protons), and ESI-MS for molecular ion validation. Elemental analysis ensures purity (±0.4% deviation from theoretical values) .
Q. Which spectroscopic techniques are critical for validating functional groups in benzimidazole derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, C=N at 1742 cm⁻¹) and aromatic C-H stretches (3024–3464 cm⁻¹) .
- NMR : ¹H-NMR detects protons on aromatic rings (δ7.22–7.72) and exchangeable protons (e.g., NH at δ6.14). ¹³C-NMR confirms carbons in the benzimidazole ring (δ151.93 for N=C-N) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 422.48 for derivatives) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with improved biological activity?
- Methodology : Docking software (e.g., AutoDock) predicts binding poses of derivatives to target proteins (e.g., EGFR). For example, compound 9c showed favorable interactions with hydrophobic pockets and hydrogen bonds in docking studies, suggesting enhanced inhibitory potential .
- Application : Substituent optimization (e.g., halogenation at R₃ or methoxy groups at R₆) improves binding affinity. Derivatives with higher docking scores (e.g., −9.2 kcal/mol) are prioritized for in vitro assays .
Q. What strategies resolve contradictions in reported anticonvulsant efficacy across benzimidazole derivatives?
- Data Analysis : Compare synthetic protocols (e.g., hydrazine hydrate vs. sodium cyanate condensation) and purity levels. For instance, yields of 74% in one study vs. 85% in another may stem from solvent choices (methanol vs. DCM) or catalyst efficiency .
- Biological Assays : Standardize testing models (e.g., MES or scPTZ seizure models) to minimize variability. Cross-validate results using in vitro (e.g., receptor binding) and in vivo (e.g., rodent seizure thresholds) approaches .
Q. How do substituent variations impact pharmacokinetic properties and toxicity?
- ADMET Analysis : LogP values (e.g., 3.2 for methyl-substituted derivatives) predict lipophilicity and BBB penetration. Compounds with >90% plasma protein binding may exhibit reduced bioavailability .
- Toxicity : Ames tests and hepatotoxicity screening (e.g., CYP450 inhibition) are critical. For example, nitro groups (common in antimicrobial derivatives) may increase mutagenic risk, necessitating structural modification .
Methodological Insights
- Synthetic Optimization : Use MnO₂ in DCM for 85% yield in aldehyde formation . Potassium carbonate in ethanol facilitates nucleophilic substitutions (e.g., thiol-acetamide coupling) .
- Biological Evaluation : Employ MTT assays for cytotoxicity (IC₅₀ values) and molecular dynamics simulations (100 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
